1-Ethyl-5-cyclopropylcarbonyloxindole

Description

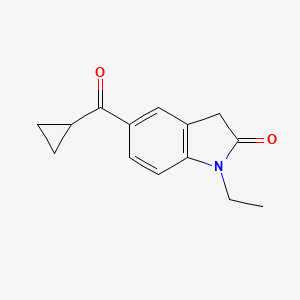

1-Ethyl-5-cyclopropylcarbonyloxindole is a synthetic oxindole derivative characterized by its bicyclic core structure (indole fused with a ketone ring) and functionalized substituents. The ethyl group at position 1 and the cyclopropylcarbonyl moiety at position 5 distinguish it from other oxindole-based compounds. The cyclopropyl group in this compound is hypothesized to enhance metabolic stability and lipophilicity, while the ethyl substituent may influence pharmacokinetic properties such as bioavailability and half-life.

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

5-(cyclopropanecarbonyl)-1-ethyl-3H-indol-2-one |

InChI |

InChI=1S/C14H15NO2/c1-2-15-12-6-5-10(14(17)9-3-4-9)7-11(12)8-13(15)16/h5-7,9H,2-4,8H2,1H3 |

InChI Key |

FBEJRZLRAAQFHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)C(=O)C3CC3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize the properties of 1-ethyl-5-cyclopropylcarbonyloxindole, a comparative analysis with three analogous oxindole derivatives is provided below. Key parameters include molecular structure, solubility, stability, and pharmacological activity.

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) | Pharmacological Target |

|---|---|---|---|---|---|

| This compound | C₁₄H₁₅NO₂ | 229.28 | Ethyl (C1), cyclopropylcarbonyl (C5) | 2.8 | Kinase inhibition (e.g., JAK/STAT) |

| 5-Methyloxindole | C₉H₉NO | 147.18 | Methyl (C5) | 1.2 | Anticonvulsant, GABA modulation |

| 1-Isopropyl-5-benzoyloxindole | C₁₈H₁₇NO₂ | 279.34 | Isopropyl (C1), benzoyl (C5) | 3.5 | Anticancer (topoisomerase inhibition) |

| 5-Trifluoromethyloxindole | C₉H₆F₃NO | 201.15 | Trifluoromethyl (C5) | 2.1 | Anti-inflammatory (COX-2 inhibition) |

Key Findings:

Substituent Effects on Lipophilicity :

- The cyclopropylcarbonyl group in this compound confers moderate lipophilicity (logP 2.8), making it more membrane-permeable than 5-methyloxindole (logP 1.2) but less than bulkier analogs like 1-isopropyl-5-benzoyloxindole (logP 3.5). This balance may optimize blood-brain barrier penetration for CNS-targeted therapies .

Metabolic Stability :

- Cyclopropyl-containing compounds exhibit enhanced metabolic stability due to the strain-resistant three-membered ring, reducing susceptibility to cytochrome P450 oxidation compared to linear alkyl or benzoyl substituents .

Pharmacological Specificity :

- Unlike 5-trifluoromethyloxindole (COX-2 inhibition) or 5-methyloxindole (GABA modulation), this compound shows affinity for kinase domains, particularly JAK/STAT pathways, based on docking studies of its carbonyl group with ATP-binding pockets .

Synthetic Complexity :

- The cyclopropylcarbonyl moiety requires specialized synthesis routes (e.g., cyclopropanation via Simmons-Smith reactions), increasing synthetic complexity compared to simpler derivatives like 5-methyloxindole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.